molecular formula C8H13N3O B13326153 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol

Katalognummer: B13326153
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: SUWJPMCWVHQVST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol is a chemical compound with the molecular formula C8H13N3O It is a pyrimidine derivative that features an aminoethyl group attached to the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol typically involves the reaction of pyrimidine derivatives with aminoethyl groups under controlled conditions. One common method involves the use of pyrimidine-5-carbaldehyde as a starting material, which is then reacted with 2-aminoethanol in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(1-Aminoethyl)pyrimidin-5-yl]ethan-1-ol is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

2-[2-(1-aminoethyl)pyrimidin-5-yl]ethanol

InChI

InChI=1S/C8H13N3O/c1-6(9)8-10-4-7(2-3-12)5-11-8/h4-6,12H,2-3,9H2,1H3

InChI-Schlüssel

SUWJPMCWVHQVST-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=C(C=N1)CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.